4-Ethoxy-3-methylpyridine
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds (single, double, triple, ionic, covalent, etc.) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It also includes chemical properties like reactivity, flammability, and types of reactions the compound can undergo .Scientific Research Applications
Therapeutic and Imaging Potential in Multiple Sclerosis : Novel 4-aminopyridine potassium channel blockers, including 3-methyl-4-aminopyridine, have shown potential for therapy and imaging in multiple sclerosis. These compounds demonstrate significant potency, making them promising candidates for future treatments and diagnostic tools (Rodríguez-Rangel et al., 2019).
Synthesis of Key Intermediates : The alkylation of 2-methoxy-4-methylpyridine with sodium chloroacetate has been effective in synthesizing methyl 3-(2-methoxy-4-pyridyl)propionate, a crucial intermediate in the synthesis of certain pharmaceutical compounds (Adger et al., 1988).
Metal Chelation Properties : Ethoxy pyridine- and methylpyridine-2-phosphonato complexes have been identified as monomeric metal chelates with potential applications in materials science and catalysis (Speca et al., 1972).
Electrophoretic Separation Optimization : Studies have optimized the pH in the electrophoretic separation of methylpyridines, including 4-Ethoxy-3-methylpyridine, to improve separation and mobility, contributing to advancements in analytical chemistry (Wren, 1991).
Bactericidal Properties : Pyridinium chlorides, including those with ethoxymethyl groups, have demonstrated bactericidal properties, showing high activity against various microbes. This suggests potential applications in antimicrobial treatments (Weglewski et al., 1991).
Photovoltaic Applications : The compound has been used as an electrolyte additive in dye-sensitized solar cells, where it helps to improve the open-circuit photovoltage by shifting the conduction band of the TiO2 electrode. However, it also reduces the short-circuit current due to slow dye regeneration and low counter electrode activity (Yin et al., 2008).
Catalysis and Material Development : The structural characteristics of heteroaromatic nitrogen ligands, including 4-Ethoxy-3-methylpyridine, significantly influence their reactivity and applications in catalysis and the development of new materials (Fish et al., 1991).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethoxy-3-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-10-8-4-5-9-6-7(8)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKZPQVZRHKKPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629961 | |
Record name | 4-Ethoxy-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-methylpyridine | |
CAS RN |
101870-21-7 | |
Record name | 4-Ethoxy-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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